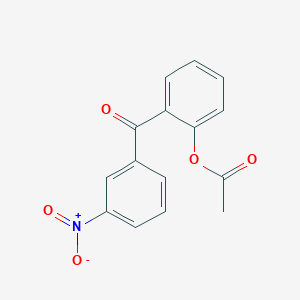

2-Acetoxy-3'-nitrobenzophenone

Description

2-Acetoxy-3'-nitrobenzophenone is a benzophenone derivative featuring an acetoxy group at the 2-position of one aromatic ring and a nitro group at the 3'-position of the adjacent ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and specialty materials, due to the electron-withdrawing nitro group and the hydrolytically labile acetoxy moiety. The nitro group enhances electrophilic substitution reactivity, while the acetoxy group acts as a protective group for hydroxyl functionalities, enabling controlled deprotection during multi-step syntheses .

Propriétés

IUPAC Name |

[2-(3-nitrobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO5/c1-10(17)21-14-8-3-2-7-13(14)15(18)11-5-4-6-12(9-11)16(19)20/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFJQQPWFUZHLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641574 | |

| Record name | 2-(3-Nitrobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-32-5 | |

| Record name | 2-(3-Nitrobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 2-Acetoxy-3’-nitrobenzophenone can be achieved through a Friedel-Crafts acylation reaction. This involves the condensation of benzene with 2-nitrobenzoyl chloride in the presence of a catalyst such as aluminum trichloride or iron (III) chloride . The reaction is carried out at temperatures ranging from -10°C to 40°C . After the reaction, the product is processed with acid, filtered, and crystallized to obtain 2-Acetoxy-3’-nitrobenzophenone .

Industrial Production Methods

For industrial production, the same Friedel-Crafts acylation method is employed due to its high yield, cost-effectiveness, and environmental friendliness . The reaction conditions are optimized to ensure safety and scalability, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

2-Acetoxy-3’-nitrobenzophenone undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

Oxidation: The major product is 2-Acetoxy-3’-aminobenzophenone.

Reduction: The major product is 2-Acetoxy-3’-aminobenzophenone.

Substitution: The major products depend on the nucleophile used, such as 2-Hydroxy-3’-nitrobenzophenone when hydroxide ions are used.

Applications De Recherche Scientifique

2-Acetoxy-3’-nitrobenzophenone is used in various scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: It is used in studies related to enzyme inhibition and protein interactions.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-Acetoxy-3’-nitrobenzophenone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The acetoxy group can be hydrolyzed to form a hydroxyl group, which can participate in hydrogen bonding and other interactions with proteins and enzymes.

Comparaison Avec Des Composés Similaires

2'-Benzyloxy-5'-nitroacetophenone

- Substituents : Benzyloxy (2'), nitro (5').

- Synthesis : Benzyl chloride is used for hydroxyl protection, requiring reflux conditions with phase-transfer catalysts .

- Reactivity : The benzyloxy group demands harsher deprotection (e.g., hydrogenation) compared to acetoxy, which cleaves under mild acidic/basic conditions. The nitro group at 5′ directs electrophilic substitution to meta positions.

- Applications : Intermediate in nitroarene synthesis .

1-(2-Amino-6-nitrophenyl)ethanone

- Substituents: Amino (2), nitro (6).

- Reactivity: The amino group enables diazotization and azo coupling, while the nitro group stabilizes the aromatic ring. However, the amino group increases toxicity risks compared to acetoxy derivatives.

2-Acetoxy-3',4'-methylbenzophenone

2-Acetoxy-3',4',5'-trifluorobenzophenone

- Substituents : Acetoxy (2), trifluoro (3',4',5').

- Reactivity : The trifluoro substituents create strong electron deficiency, favoring nucleophilic aromatic substitution (SNAr) over the nitro group’s electrophilic activation.

Comparative Physical and Chemical Properties

Activité Biologique

2-Acetoxy-3'-nitrobenzophenone (CAS No. 890098-32-5) is a compound of significant interest in both organic chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

2-Acetoxy-3'-nitrobenzophenone is characterized by the following structural features:

- Molecular Formula : C16H15N1O3

- Molecular Weight : 285.25 g/mol

- Functional Groups : Nitro group (-NO2), acetoxy group (-OCOCH3), and a phenyl ring.

The compound is synthesized primarily through Friedel-Crafts acylation, involving the reaction of benzene with 2-nitrobenzoyl chloride in the presence of a catalyst such as aluminum trichloride.

The biological activity of 2-Acetoxy-3'-nitrobenzophenone can be attributed to its ability to interact with various biological molecules. The nitro group can be reduced to form an amino group, which enhances its reactivity with proteins and enzymes. Additionally, the acetoxy group can hydrolyze to yield a hydroxyl group, facilitating hydrogen bonding interactions that are crucial for enzyme inhibition and protein interactions.

Antimicrobial Activity

Research indicates that compounds similar to 2-Acetoxy-3'-nitrobenzophenone exhibit antimicrobial properties. For instance, studies on related nitro compounds have shown significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. The presence of the nitro group allows for interactions that may inhibit specific enzymes involved in metabolic pathways. This property is particularly relevant in the context of drug development for diseases where enzyme modulation is beneficial.

Case Studies and Research Findings

- Enzyme Interaction Studies :

- Antibacterial Testing :

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Enzyme Inhibition Potential | Notes |

|---|---|---|---|

| 2-Acetoxy-3'-nitrobenzophenone | Moderate | High | Nitro group enhances reactivity |

| 2-Hydroxy-3'-nitrobenzophenone | Low | Moderate | Hydroxyl group less reactive |

| 2-Acetoxy-4'-nitrobenzophenone | High | High | Different substitution pattern |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.